

Stability and storage conditions for METHYL 3-(THIEN-2-YL)ACRYLATE

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Compound of Interest

Compound Name: METHYL 3-(THIEN-2-YL)ACRYLATE

Cat. No.: B019671

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This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of **METHYL 3-(THIEN-2-YL)ACRYLATE** (CAS No: 20883-96-9).

Compound Data Summary

The following table summarizes the key physical and chemical properties of **METHYL 3-(THIEN-2-YL)ACRYLATE**.

Property	Value	Source
CAS Number	20883-96-9	[1][2]
Molecular Formula	C ₈ H ₈ O ₂ S	[2]
Appearance	White to Grey Solid	[1]
Melting Point	48-49°C	[1]
Recommended Storage	2-8°C	[1][3]
Solubility	Dichloromethane, Ethyl Acetate, Methanol, DMSO (Slightly)	[1]

Troubleshooting Guide

Q: My **METHYL 3-(THIEN-2-YL)ACRYLATE** has solidified in the container. Is it still usable?

A: Yes. The compound has a melting point of 48-49°C and is expected to be a solid at room temperature[1]. If you need to handle it as a liquid, you may need to gently warm the container. However, be aware that acrylates can be sensitive to heat, which may promote polymerization[4][5]. Avoid excessive or prolonged heating.

Q: I observed unexpected polymerization of my compound during an experiment or in storage. What could be the cause?

A: Unwanted polymerization is a common issue with acrylate monomers. Several factors could be responsible:

- **Improper Storage:** Exposure to heat, direct sunlight, or other light sources can initiate polymerization[3][5]. Always store the compound at the recommended 2-8°C in a dark place.
- **Absence of Oxygen:** The stabilizers commonly used in acrylates, such as Monomethyl ether hydroquinone (MEHQ), require the presence of dissolved oxygen to be effective[4][5][6]. Storing under an inert atmosphere like nitrogen or argon will deactivate the inhibitor and can lead to polymerization.

- Depletion of Inhibitor: Over time or due to improper storage, the stabilizer can be depleted. If you suspect this, it may be necessary to re-evaluate the material's purity.

Q: The material has developed a yellow tint. Is it degraded?

A: A color change from its typical white or grey appearance can indicate degradation or the presence of impurities. Exposure to light or air over time can cause such changes. While it may not render the compound completely unusable for all applications, it is a sign of potential degradation. It is recommended to use a fresh lot or purify the material if the integrity of your experiment is critical.

Q: My reaction is not proceeding as expected, and I suspect an inhibitor is the cause. What should I do?

A: **METHYL 3-(THIEN-2-YL)ACRYLATE**, like other acrylates, is supplied with an inhibitor to prevent polymerization during storage[6]. This inhibitor (e.g., MEHQ) can interfere with radical-based reactions. If your protocol is sensitive to inhibitors, you may need to remove it prior to use. This is typically done by passing the compound (dissolved in a suitable solvent) through a column of an inhibitor-remover resin.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for **METHYL 3-(THIEN-2-YL)ACRYLATE**?

A: The recommended storage temperature is between 2-8°C[1][3]. The container should be kept tightly closed in a dry and well-ventilated place, away from heat and sources of ignition[3]. It is also noted to be light-sensitive, so protection from light is crucial[3].

Q: What are the primary safety hazards associated with this compound?

A: **METHYL 3-(THIEN-2-YL)ACRYLATE** is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation[2]. It is important to handle this chemical in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q: In which solvents can I dissolve **METHYL 3-(THIEN-2-YL)ACRYLATE**?

A: The compound is soluble in dichloromethane, ethyl acetate, and methanol. It is slightly soluble in DMSO[1].

Q: Is this compound sensitive to light?

A: Yes, related acrylate compounds are known to be light-sensitive, which can lead to polymerization or degradation[3]. It is best practice to store it in an amber vial or in a dark location to minimize light exposure.

Experimental Protocol Example

Objective: To synthesize Poly(**methyl 3-(thien-2-yl)acrylate**) via free-radical polymerization.

Materials:

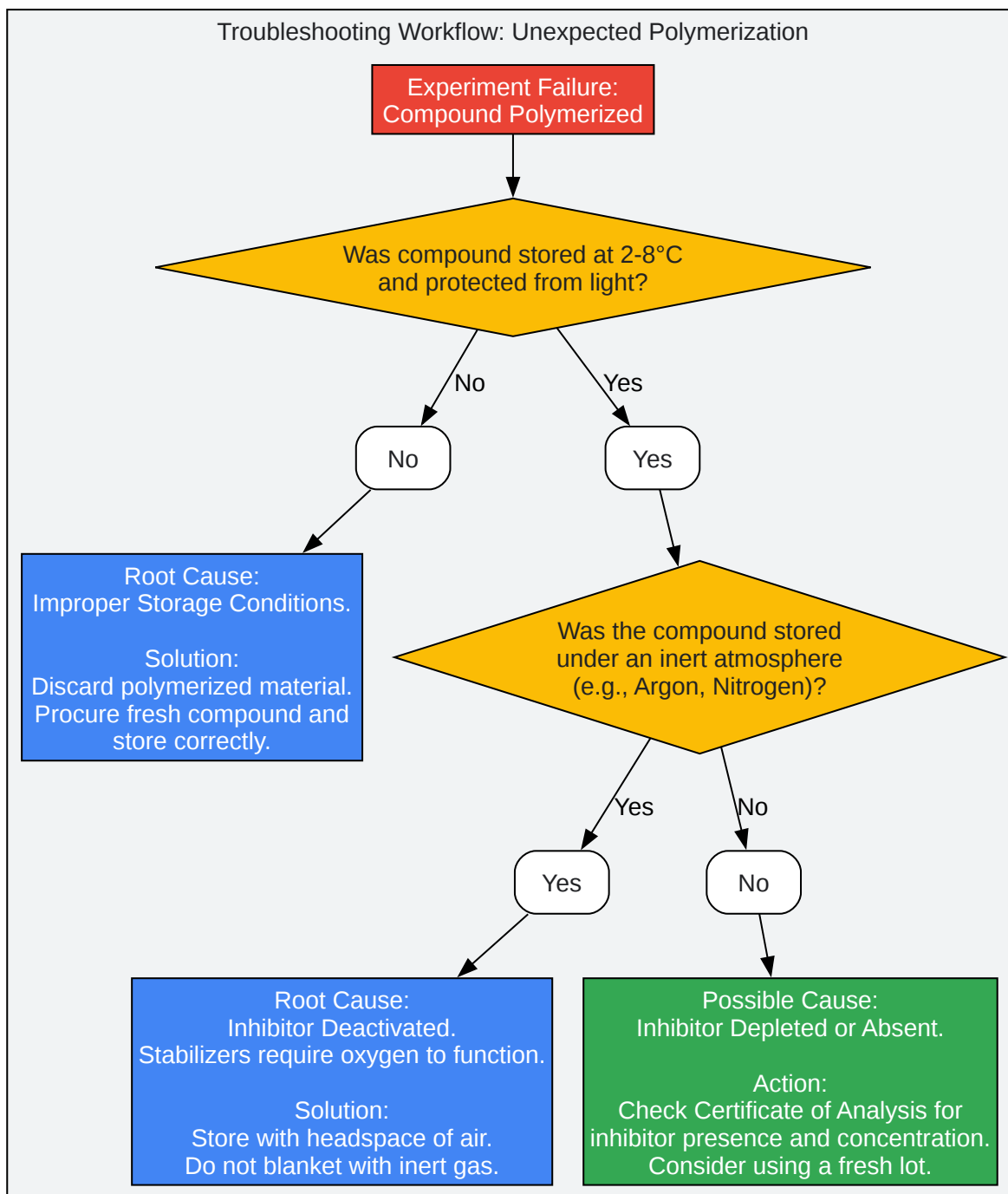
- **METHYL 3-(THIEN-2-YL)ACRYLATE** (inhibitor removed if necessary)
- Azobisisobutyronitrile (AIBN) as initiator
- Anhydrous Toluene (solvent)
- Methanol (for precipitation)
- Schlenk flask and line
- Magnetic stirrer and stir bar
- Oil bath

Methodology:

- Setup: Assemble a Schlenk flask containing a magnetic stir bar and equip it with a condenser. Ensure all glassware is oven-dried and cooled under vacuum.
- Reagent Preparation: In the Schlenk flask, dissolve **METHYL 3-(THIEN-2-YL)ACRYLATE** (e.g., 5 g) in anhydrous toluene (e.g., 20 mL).
- Initiator Addition: Add the initiator, AIBN (e.g., 0.5 mol% relative to the monomer).

- **Degassing:** Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the polymerization.
- **Polymerization:** After the final thaw cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen). Place the flask in a preheated oil bath at 70°C.
- **Reaction:** Allow the reaction to proceed under stirring for a predetermined time (e.g., 12-24 hours). The solution will likely become more viscous as the polymer forms.
- **Precipitation:** After the reaction period, cool the flask to room temperature. Slowly pour the viscous solution into a beaker of cold, stirring methanol (a non-solvent for the polymer). The polymer should precipitate as a solid.
- **Purification:** Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent like dichloromethane. Reprecipitate into cold methanol. Repeat this process 2-3 times to remove unreacted monomer and initiator.
- **Drying:** Collect the purified polymer by filtration and dry it in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

Visualizations



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Caption: Decision tree for troubleshooting unexpected polymerization events.

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